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2,4-Dichloro-6,7-

diethoxyquinazoline

CAS No.: 20197-81-3

Cat. No.: B14067856

Get Quote

Executive Summary
2,4-Dichloro-6,7-diethoxyquinazoline is a highly reactive, bifunctional electrophilic

intermediate critical to the development of α1-adrenoceptor antagonists and advanced kinase

inhibitors[1]. While its dimethoxy counterpart is widely documented in the synthesis of drugs

like prazosin and gefitinib[2], the diethoxy derivative offers unique lipophilic properties that alter

both its pharmacokinetic profile and its spectroscopic signatures.

This whitepaper provides an authoritative, in-depth guide to the structural validation of 2,4-
dichloro-6,7-diethoxyquinazoline using Nuclear Magnetic Resonance (NMR), Fourier-

Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS). By

understanding the causality behind these analytical signals, researchers can ensure rigorous

quality control during drug development workflows.

Structural Dynamics & Electronic Environment
The quinazoline core of this molecule is characterized by a stark electronic dichotomy, which

dictates its spectroscopic behavior and its regioselective reactivity[3].
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Electron-Rich Benzene Ring: The ethoxy groups at the C6 and C7 positions act as strong

electron-donating groups via resonance (+R effect). This enriches the electron density of the

fused benzene ring, shielding the C5 and C8 protons in NMR.

Electron-Deficient Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring, combined

with the highly electronegative chlorine atoms at C2 and C4, create a severely electron-

deficient environment.

C2 vs. C4 Reactivity: The C4 position is conjugated with both nitrogen atoms, making it

significantly more electrophilic than C2[3]. This disparity is not only the basis for

regioselective nucleophilic aromatic substitution (SNAr) but is also directly observable in the

13 C NMR spectrum, where C4 is heavily deshielded.

Fig 1. Standardized analytical workflow for quinazoline characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: NMR Sample Preparation and Acquisition
To ensure self-validating and reproducible NMR data, strict adherence to sample preparation is

required:

Solvent Selection: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform

(CDCl 3​) containing 0.03% v/v Tetramethylsilane (TMS). CDCl 3​is preferred over DMSO-d 6​

to prevent potential solvolysis or degradation of the reactive C4-chlorine over extended

acquisition times.

Sample Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube.

Causality: Removing insoluble particulates prevents magnetic field inhomogeneities,

ensuring sharp, well-resolved multiplets for the ethoxy groups.

Instrument Tuning: Insert the sample into a 400 MHz spectrometer. Self-Validating Step:

Lock onto the deuterium signal of CDCl 3​and shim the Z-axis gradients until the lock level is

maximized. Verify the residual CHCl 3​peak at δ 7.26 ppm before integrating the quinazoline

signals.
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Acquisition: Acquire 1 H NMR (16 scans, relaxation delay 1.5s) and 13 C NMR (512 scans,

relaxation delay 2.0s).

Quantitative Data: NMR Chemical Shifts
The ethoxy groups introduce distinct splitting patterns (quartets and triplets) compared to the

simple singlets of dimethoxyquinazolines[2]. The para-like arrangement of the isolated H-5 and

H-8 protons results in two distinct singlets, as they do not undergo ortho or meta coupling.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​)

Chemical Shift
( δ , ppm)

Multiplicity Integration
Coupling
Constant ( J ,
Hz)

Assignment

7.31 Singlet (s) 1H - Aromatic H-8

7.23 Singlet (s) 1H - Aromatic H-5

4.25 Quartet (q) 2H 7.0

-OCH 2​

(C7)

4.23 Quartet (q) 2H 7.0
-OCH 2​

(C6)

1.55 Triplet (t) 3H 7.0 -CH 3​(C7)

1.53 Triplet (t) 3H 7.0 -CH 3​(C6)

Table 2: 13 C NMR Data (100 MHz, CDCl 3​)
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Chemical Shift ( δ , ppm) Carbon Type Assignment / Causality

~162.0 Quaternary

C4: Highly deshielded due to

adjacent N and Cl, and

conjugation.

~156.0 Quaternary
C6: Oxygen-bound aromatic

carbon.

~154.0 Quaternary
C2: Deshielded by N and Cl,

but less electrophilic than C4.

~151.0 Quaternary
C7: Oxygen-bound aromatic

carbon.

~148.0 Quaternary
C4a: Bridgehead carbon

adjacent to pyrimidine ring.

~123.0 Quaternary C8a: Bridgehead carbon.

~106.0 CH

C8: Shielded by the adjacent

electron-donating ethoxy

group.

~104.0 CH

C5: Shielded by the adjacent

electron-donating ethoxy

group.

65.0, 64.8 CH 2​
-OCH 2​-: Aliphatic carbons

deshielded by oxygen.

14.5, 14.3 CH 3​
-CH 3​: Terminal methyl

carbons.

High-Resolution Mass Spectrometry (HRMS)
Protocol: HRMS Acquisition

Sample Dilution: Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile/Water (50:50 v/v)

with 0.1% formic acid to promote ionization.
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Calibration:Self-Validating Step: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate

the Time-of-Flight (TOF) analyzer. Ensure mass accuracy error is < 5 ppm prior to sample

injection.

Parameter Setup: Set capillary voltage to 3000 V and fragmentor voltage to 135 V. Causality:

A carefully tuned fragmentor voltage prevents premature in-source fragmentation of the

labile C-Cl bonds, ensuring the intact molecular ion is observed.

Isotopic Signature & Fragmentation
The molecular formula for 2,4-dichloro-6,7-diethoxyquinazoline is C 12​H 12​Cl 2​N 2​O 2​

(Exact Mass: 286.03 Da). In positive Electrospray Ionization (ESI+), the protonated molecular

ion [M+H]+ appears at m/z 287.03.

Because the molecule contains two chlorine atoms, it exhibits a highly characteristic isotopic

cluster based on the natural abundance of 35 Cl (75%) and 37 Cl (25%). The resulting [M+H]+

peaks appear at m/z 287, 289, and 291 in a strict 9:6:1 ratio (100% : 66% : 11%).

Fig 2. ESI-MS fragmentation pathway of 2,4-Dichloro-6,7-diethoxyquinazoline.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol: FT-IR Acquisition

Preparation: Utilize an Attenuated Total Reflectance (ATR) module with a diamond crystal.

Background Subtraction:Self-Validating Step: Run a background scan immediately prior to

sample analysis to subtract atmospheric CO 2​and water vapor interference.

Measurement: Place 2-3 mg of the solid crystalline powder onto the crystal and apply

uniform pressure using the ATR anvil. Acquire 32 scans from 4000 to 400 cm −1 at a

resolution of 4 cm −1 .

Quantitative Data: Vibrational Modes
The IR spectrum confirms the functional groups present on the quinazoline scaffold[2]. The

absence of any broad peaks above 3100 cm −1 confirms the lack of N-H or O-H bonds,

verifying the fully substituted nature of the pyrimidine ring.
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Table 3: Key FT-IR Vibrational Frequencies

Wavenumber (cm
−1 )

Intensity Vibrational Mode
Structural
Correlation

2980, 2935 Weak C-H Stretch (Aliphatic)

Ethoxy group

methyl/methylene C-H

bonds.

1615, 1570 Strong C=N Stretch

Quinazoline

pyrimidine ring

framework.

1500, 1455 Medium
C=C Stretch

(Aromatic)

Fused benzene ring

vibrations.

1280, 1215 Strong
C-O-C Stretch

(Asym/Sym)

Aryl-alkyl ether

linkages at C6 and

C7.

845, 795 Strong C-Cl Stretch
Halogen substitution

at C2 and C4.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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